p-Hydroxyphenethyl trans-ferulate p-Hydroxyphenethyl trans-ferulate P-Hydroxyphenethyl trans-ferulate is a hydroxycinnamic acid.
p-Hydroxyphenethyl trans-ferulate is a natural product found in Angelica gigas, Glehnia littoralis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 84873-15-4
VCID: VC21146496
InChI: InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+
SMILES: COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol

p-Hydroxyphenethyl trans-ferulate

CAS No.: 84873-15-4

Cat. No.: VC21146496

Molecular Formula: C18H18O5

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

p-Hydroxyphenethyl trans-ferulate - 84873-15-4

Specification

CAS No. 84873-15-4
Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
IUPAC Name 2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+
Standard InChI Key JMSFLLZUCIXALN-WEVVVXLNSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O
SMILES COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O
Appearance Powder
Melting Point 165 - 166 °C

Introduction

Chemical Properties and Structure

p-Hydroxyphenethyl trans-ferulate belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing a cinnamic acid moiety hydroxylated at one of the carbon atoms of the benzene ring . The compound has the molecular formula C₁₈H₁₈O₅ and a molecular weight of 314.33 g/mol .

From a structural perspective, p-hydroxyphenethyl trans-ferulate contains a feruloyl unit and two sets of 1,3,4-trisubstituted phenyl units arranged in an ABX system . The characteristic trans configuration of its olefinic protons is evidenced by NMR signals showing coupling constants of J = 16.0 Hz . The compound's structure includes both a hydroxyl and an α,β-unsaturated ester carbonyl group, as indicated by IR absorption bands at 3385 and 1701 cm⁻¹, respectively .

Table 1: Chemical Properties of p-Hydroxyphenethyl trans-ferulate

PropertyValueReference
Chemical FormulaC₁₈H₁₈O₅
Molecular Weight314.33 g/mol
CAS Number84873-15-4
Physical AppearanceColorless needles
Melting Point164-167°C
Solubility in DMSO100 mg/mL (318.14 mM)
Storage Conditions4°C, away from moisture and light

Natural Sources and Isolation

p-Hydroxyphenethyl trans-ferulate has been identified in various plant species, particularly those with medicinal properties. It has been isolated from the roots of Angelica sinensis (family Apiaceae), a plant widely used in traditional Chinese medicine . The compound has also been detected in green onion, where it was identified as a phase II enzyme-inducing agent .

Additional plant sources include Sida acuta and Sida rhombifolia, which have been studied for their anti-hyperglycemic, antioxidant, and anti-inflammatory activities . Research has also identified this compound in various medicinal and edible homologous plants .

Isolation of p-hydroxyphenethyl trans-ferulate typically involves bioassay-guided fractionation processes. For instance, it was isolated from Angelica sinensis through a serotonergic (5-HT₇) binding assay-directed fractionation method . Similarly, its isolation from green onion involved sequential refluxing with hexane and ethyl acetate, followed by liquid-liquid extraction and subsequent purification steps guided by quinone reductase induction bioassays .

Biological Activities

Anti-hyperglycemic Properties

ActivityDetailsIC₅₀/Effective ConcentrationReference
Anti-hyperglycemicYeast α-glucosidase inhibitionIC₅₀ 19.24 ± 1.73 µmol L⁻¹
AntioxidantFree radical scavengingNot specified
Anti-inflammatoryMultiple mechanismsNot specified
Serotonergic5-HT₇ receptor affinityNot specified
Cancer preventiveQuinone reductase induction2.1 µg/mL (6.6 µM)
Analytical MethodApplicationReference
UPLC-ESI-MS/MSMetabolite screening in plant tissue
NMR SpectroscopyStructural characterization
HRESIMSMolecular formula determination
HPLCIsolation and purification

Structure-Activity Relationships

The trans configuration of the olefinic protons appears to be significant for its biological activity. This configuration has been specifically noted in structural characterizations and may influence the compound's interaction with biological targets .

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